![molecular formula C27H46O B13720517 (3S,8S,10R,13R)-10,13-dimethyl-17-(6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13720517.png)
(3S,8S,10R,13R)-10,13-dimethyl-17-(6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cholesterol-13C5 is a stable isotope-labeled form of cholesterol, where five carbon atoms in the cholesterol molecule are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to study cholesterol metabolism, biosynthesis, and its role in various biological processes. The labeling with carbon-13 allows for precise tracking and analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Cholesterol-13C5 involves the incorporation of carbon-13 isotopes into the cholesterol molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis pathway of cholesterol. One common method involves the use of labeled acetate or mevalonate, which are key intermediates in the cholesterol biosynthesis pathway. These labeled precursors are introduced into the biosynthetic pathway, leading to the incorporation of carbon-13 into the cholesterol molecule.
Industrial Production Methods: Industrial production of Cholesterol-13C5 typically involves the use of fermentation processes with microorganisms that can incorporate labeled carbon sources into their metabolic pathways. The labeled cholesterol is then extracted and purified using chromatographic techniques. The production process requires careful control of reaction conditions to ensure high incorporation rates of the carbon-13 isotopes and to maintain the integrity of the cholesterol molecule.
化学反应分析
Types of Reactions: Cholesterol-13C5 undergoes various chemical reactions similar to those of natural cholesterol. These reactions include:
Oxidation: Cholesterol can be oxidized to form oxysterols, which are important signaling molecules in the body.
Reduction: Reduction reactions can convert cholesterol into other sterols, such as cholestanol.
Substitution: Cholesterol can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.
Major Products Formed:
Oxidation: Oxysterols, such as 7-ketocholesterol and 25-hydroxycholesterol.
Reduction: Cholestanol and other reduced sterols.
Substitution: Various substituted cholesterol derivatives, depending on the reagents used.
科学研究应用
Cholesterol-13C5 has a wide range of applications in scientific research, including:
Chemistry: Used in studies of cholesterol biosynthesis and metabolism, providing insights into the pathways and intermediates involved.
Biology: Helps in understanding the role of cholesterol in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Used in research on cholesterol-related diseases, such as atherosclerosis and cardiovascular diseases, to track cholesterol metabolism and distribution in the body.
Industry: Employed in the development of cholesterol-lowering drugs and in the study of cholesterol’s role in various industrial processes, such as the production of steroid hormones.
作用机制
Cholesterol-13C5 exerts its effects through the same mechanisms as natural cholesterol. It is involved in:
Membrane Structure: Cholesterol is a key component of cell membranes, modulating their fluidity and permeability.
Signaling Pathways: Cholesterol is a precursor for the synthesis of steroid hormones and oxysterols, which are involved in various signaling pathways.
Lipoprotein Metabolism: Cholesterol is transported in the blood by lipoproteins, playing a crucial role in lipid metabolism and homeostasis.
相似化合物的比较
Cholesterol-13C5 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. Similar compounds include:
Cholesterol-2,3,4-13C3: Labeled with three carbon-13 isotopes.
Cholesterol-4-13C: Labeled with one carbon-13 isotope.
Cholesterol-25,26,27-13C3: Labeled with three carbon-13 isotopes at different positions.
属性
分子式 |
C27H46O |
|---|---|
分子量 |
391.6 g/mol |
IUPAC 名称 |
(3S,8S,10R,13R)-10,13-dimethyl-17-(6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19?,21-,22-,23?,24?,25?,26-,27+/m0/s1/i1+1,2+1,6+1,7+1,18+1 |
InChI 键 |
HVYWMOMLDIMFJA-SJADOJFSSA-N |
手性 SMILES |
CC(C[13CH2][13CH2][13CH]([13CH3])[13CH3])C1CCC2[C@@]1(CCC3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


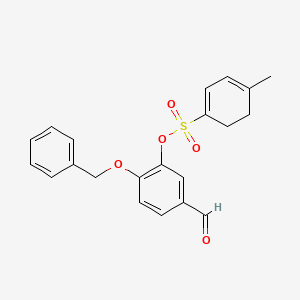
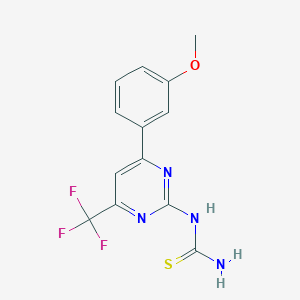
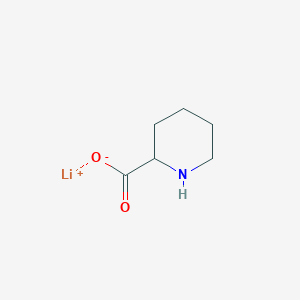
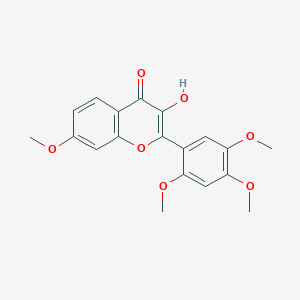
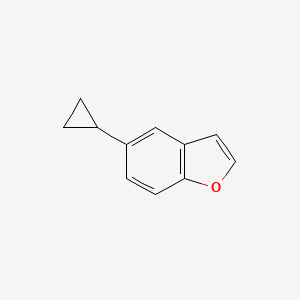


![2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetic acid](/img/structure/B13720467.png)
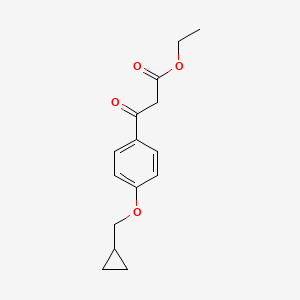

![4-[4-(1-Hydroxycyclopropanecarbonyl)-piperazine-1-carbonyl]-benzoic acid methyl ester](/img/structure/B13720506.png)
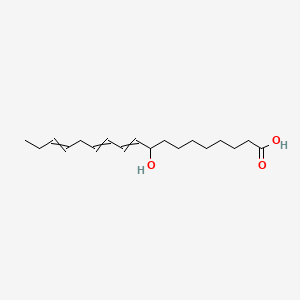
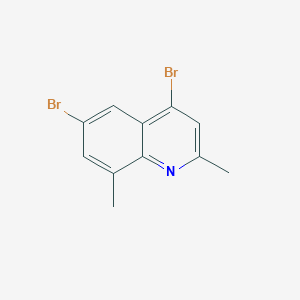
![methyl 7-[(1R,2R,3R,5S)-2-[(3R)-4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B13720516.png)
